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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B608231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species-specific pharmacological

activity of JNJ-47965567, a potent and selective P2X7 receptor antagonist. The information

compiled herein, including quantitative data, detailed experimental protocols, and pathway

visualizations, is intended to serve as a critical resource for professionals engaged in

neuroscience, immunology, and drug development.

Core Focus: Species-Specific Antagonism of the
P2X7 Receptor
JNJ-47965567 is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-

gated ion channel implicated in a range of physiological and pathological processes, including

neuroinflammation, chronic pain, and mood disorders.[1][2] Understanding the compound's

activity across different species is paramount for the preclinical evaluation and translational

development of P2X7-targeted therapeutics.

Quantitative Pharmacological Data
The following tables summarize the in vitro potency and binding affinity of JNJ-47965567
against human, rat, and mouse P2X7 receptors.

Table 1: Functional Potency (pIC50) of JNJ-47965567 in Calcium Flux Assays[3][4]
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Species pIC50 (± SEM)

Human 8.3 ± 0.08

Rat 7.2 ± 0.08

Mouse 7.5 ± 0.1

Table 2: Binding Affinity (pKi) of JNJ-47965567 in Radioligand Binding Assays[3][5]

Species pKi (± SEM)

Human 7.9 ± 0.07

Rat 8.7 ± 0.07

Table 3: Potency (pIC50) of JNJ-47965567 in IL-1β Release Assays[1][3]

Species & System pIC50 (± SEM)

Human (Whole Blood) 6.7 ± 0.07

Human (Monocytes) 7.5 ± 0.07

Rat (Microglia) 7.1 ± 0.1

Signaling Pathway and Mechanism of Action
JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor.[6] The binding of

extracellular ATP to the P2X7 receptor triggers the opening of a non-selective cation channel,

leading to downstream signaling cascades, most notably the activation of the NLRP3

inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β.[7]

JNJ-47965567 blocks this channel activation.[8]
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P2X7 receptor signaling and inhibition by JNJ-47965567.

Experimental Protocols
In Vitro Bz-ATP-Induced Calcium Flux Assay
This assay is the primary functional screen for determining the potency of P2X7 receptor

antagonists.[3]
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Workflow for the in vitro calcium flux assay.
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Cell Culture: 1321N1 astrocytoma cells stably expressing the recombinant human, rat, or

mouse P2X7 receptor are cultured in appropriate media.[3]

Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a

buffered salt solution.

Compound Incubation: Various concentrations of JNJ-47965567 are added to the wells and

incubated for a defined period.

Agonist Stimulation: The P2X7 receptor is activated by adding a specific concentration of

2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (Bz-ATP). The concentration of Bz-

ATP used is species-specific: 250 µM for human and rat, and 600 µM for mouse.[3]

Signal Detection: Changes in intracellular calcium are monitored by measuring fluorescence

intensity using a plate reader.

Data Analysis: The concentration-response curves are generated, and the pIC50 values are

calculated.

Radioligand Binding Assay
This assay is employed to determine the binding affinity of JNJ-47965567 to the P2X7

receptor.[3]
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Workflow for the radioligand binding assay.
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Membrane Preparation: Cell membranes are prepared from 1321N1 cells overexpressing

either the human or rat P2X7 receptor.[3]

Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled

P2X7 antagonist, such as [3H]-A-804598, and a range of concentrations of JNJ-47965567.

Equilibrium: The reaction is allowed to reach equilibrium.

Filtration: The reaction mixture is filtered through a glass fiber filter to separate the

membrane-bound radioligand from the free radioligand.

Washing: The filters are washed to remove any non-specifically bound radioactivity.

Scintillation Counting: The amount of radioactivity retained on the filters is quantified using a

liquid scintillation counter.

Data Analysis: Competition binding curves are plotted, and the inhibitor constant (Ki) is

calculated using the Cheng-Prusoff equation.

IL-1β Release Assay
This assay measures the functional consequence of P2X7 receptor antagonism in a more

physiologically relevant system.[3]
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Workflow for the IL-1β release assay.
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Cell Preparation: Primary cells, such as human peripheral blood mononuclear cells (for

monocyte isolation) or rat primary microglia, are isolated and cultured.[3][8]

Priming: To induce the expression of pro-IL-1β, cells are primed with lipopolysaccharide

(LPS).[8]

Antagonist Treatment: After priming, the cells are pre-incubated with different concentrations

of JNJ-47965567.[8]

P2X7 Activation: The P2X7 receptor is then activated with Bz-ATP to trigger the release of

mature IL-1β.[8]

Supernatant Collection: The cell culture supernatant is collected after a specific incubation

period.

Quantification of IL-1β: The concentration of IL-1β in the supernatant is measured using a

commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis: The inhibitory effect of JNJ-47965567 is quantified, and pIC50 values are

determined.

Conclusion
JNJ-47965567 is a potent antagonist of the P2X7 receptor with high affinity for both human and

rat isoforms.[3][5] Its central permeability makes it an invaluable tool for investigating the role of

the P2X7 receptor in the central nervous system across different preclinical models.[1] The

data and protocols presented in this guide offer a comprehensive resource for researchers to

design and interpret studies aimed at exploring the therapeutic potential of P2X7 receptor

antagonism.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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